N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-9-15(26-12(4)18-9)13-5-6-14(22)21(19-13)8-7-17-27(23,24)16-10(2)20-25-11(16)3/h5-6,17H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWZMLMBOLNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with notable potential in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole and Pyridazine Moieties : These heterocyclic rings are known for their diverse biological activities.
- Isosazole Ring : This contributes to the compound's potential interaction with various biological targets.
- Sulfonamide Group : Typically associated with antimicrobial properties.
The molecular formula is with a molecular weight of approximately 376.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate these targets by:
- Inhibiting Enzymatic Activity : Particularly in pathways related to inflammation and cell proliferation.
- Binding to DNA : Similar compounds have shown a propensity to bind within the minor groove of DNA, influencing gene expression and cellular functions .
Antitumor Activity
Recent studies have demonstrated that compounds similar to this sulfonamide exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds were tested on various cancer cell lines, including A549 (lung cancer), showing IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | High |
| 6 | NCI-H358 | 6.48 ± 0.11 | High |
| 15 | HCC827 | 9.48 ± 1.15 | Moderate |
These results suggest that the compound could serve as a lead structure for developing new antitumor agents.
Antimicrobial Activity
The compound's structural features also imply potential antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria has indicated:
- Effective Inhibition : Compounds derived from similar structures have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of various thiazole derivatives on lung cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted antitumor efficacy, suggesting paths for further optimization .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole-containing compounds. The study utilized broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited potent antimicrobial activity .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT116) and breast cancer models . The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent . The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is critical for folate synthesis in bacteria.
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized several derivatives of the compound to evaluate their anticancer efficacy. The lead compound demonstrated IC50 values in the low micromolar range against HCT116 cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of thiazole, pyridazinone, and isoxazole sulfonamide groups. Below is a comparative analysis with analogous heterocyclic derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole Derivatives: Compounds like those in share the thiazole ring but lack the pyridazinone-isoxazole sulfonamide combination. This difference may alter target selectivity; for instance, the target compound’s pyridazinone could enhance solubility or hydrogen-bonding capacity compared to bulkier azolidine derivatives .
Sulfonamide-Containing Analogues: Sulfonamides in other compounds (e.g., acetazolamide) typically target carbonic anhydrase.
Linker Flexibility : The ethyl linker in the target compound may improve conformational adaptability compared to rigid aromatic linkers in analogues, possibly influencing binding kinetics .
Methodological Considerations for Similarity Assessment ()
Structural similarity comparisons often employ computational tools (e.g., Tanimoto coefficients, pharmacophore mapping). However, methodologies vary:
- Structural Similarity : Focuses on shared substructures (e.g., thiazole rings), which may overestimate functional equivalence.
- Functional Similarity : Evaluates biological activity profiles, which may diverge despite structural overlap.
For example, while the target compound and derivatives share thiazole rings, their distinct side chains (e.g., sulfonamide vs. carbamate) could lead to divergent target interactions. This highlights the need for multi-faceted similarity assessments in virtual screening .
Q & A
Q. Q1. What are the established synthetic routes for this compound, and what key reaction conditions are required?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Cyclization reactions : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to assemble the pyridazinone core .
- Sulfonamide coupling : Reaction of the intermediate pyridazinone with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form the sulfonamide bond .
- Critical conditions : Strict control of temperature, pH (8–9), and anhydrous environments to prevent side reactions.
Q. Q2. How is the molecular structure characterized, and what analytical techniques are most effective?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., mean C–C bond deviation: 0.003 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole methyl groups at δ 2.4–2.6 ppm) and carbon connectivity .
- Mass spectrometry (MS) : Validates molecular weight (e.g., C₁₉H₂₀N₄OS₂: MW 408.5) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can reaction parameters be optimized to enhance yield and purity during multi-step synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cyclization efficiency .
- Solvent optimization : Compare DMF, THF, and acetonitrile for sulfonamide coupling (DMF typically gives >80% yield) .
- Purification strategies : Use gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate >95% pure product .
Q. Q4. What strategies resolve contradictory bioactivity data in structural analogs?
Methodological Answer:
- Comparative SAR analysis : Tabulate analogs with modified thiazole/isoxazole substituents and assess bioactivity (e.g., antimicrobial vs. anticancer activity) :
| Analog | Structural Variation | Bioactivity | Reference |
|---|---|---|---|
| Analog A | Thiazole → oxadiazole | Antiviral ↑ | |
| Analog B | Methyl → fluorophenyl | Cytotoxicity ↓ |
- Dose-response assays : Validate activity trends across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
Q. Q5. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2 or EGFR), prioritizing hydrogen bonding with sulfonamide oxygen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore mapping : Identify critical motifs (e.g., pyridazinone ring) for target engagement using Schrödinger Suite .
Data Analysis and Experimental Design
Q. Q6. How should researchers design assays to evaluate this compound’s mechanism of action?
Methodological Answer:
- Target-based assays :
- Enzyme inhibition : Measure IC₅₀ against purified kinases (e.g., via ADP-Glo™ assay) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- Phenotypic screening : Use high-content imaging to track apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) .
Q. Q7. What statistical methods are recommended for analyzing dose-response and synergy studies?
Methodological Answer:
- Dose-response curves : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀ and Hill slope .
- Synergy scoring : Apply Chou-Talalay combination index (CI) for drug-combination studies .
Structural and Functional Insights
Q. Q8. How does the thiazole-pyridazinone core influence physicochemical properties?
Methodological Answer:
- LogP calculation : Use ChemDraw to predict lipophilicity (experimental LogP ≈ 2.8), critical for blood-brain barrier penetration .
- Solubility testing : Perform shake-flask assays in PBS (pH 7.4) and correlate with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
